High-Resolution Mass Spectrometry and Exact Mass Analysis of 1-(Benzenesulfonyl)-2-bromoethanol
High-Resolution Mass Spectrometry and Exact Mass Analysis of 1-(Benzenesulfonyl)-2-bromoethanol
Target Audience: Analytical Chemists, Mass Spectrometry Specialists, and Drug Development Professionals Content Type: Technical Whitepaper & Experimental Guide
Executive Summary
In modern drug development and organic synthesis, highly functionalized organosulfur compounds like 1-(benzenesulfonyl)-2-bromoethanol (Formula: C8H9BrO3S) serve as critical building blocks. The presence of both a strongly electron-withdrawing sulfonyl group and a reactive primary alkyl bromide makes this molecule an excellent electrophile and a versatile precursor for vinyl sulfones. However, characterizing such dual-functional molecules requires rigorous analytical precision. This whitepaper details the physicochemical profiling, exact mass analysis, and a self-validating Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) protocol designed to unambiguously confirm the structural integrity of C8H9BrO3S.
Structural & Physicochemical Profiling
Understanding the distinction between average molecular weight and exact mass is the foundational step in HRMS analysis.
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Average Molecular Weight (265.13 g/mol ): This value accounts for the natural terrestrial abundance of all isotopes[1]. While essential for calculating molarity in biological assays or stoichiometric equivalents in synthetic reactions, it is insufficiently precise for structural elucidation[2].
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Exact Mass (263.94558 Da): This is the calculated mass of the monoisotopic molecule, utilizing only the most abundant isotopes ( 12 C, 1 H, 79 Br, 16 O, 32 S)[1]. High-resolution mass spectrometers measure the mass-to-charge ratio ( m/z ) to four decimal places, allowing scientists to differentiate C8H9BrO3S from isobaric interferences that share a nominal mass of 264 Da but possess different elemental compositions.
Table 1: Quantitative Data Summary for C8H9BrO3S
| Property | Value | Causality / Analytical Significance |
| Molecular Formula | C8H9BrO3S | Defines the theoretical exact isotopic envelope[1]. |
| Average Molecular Weight | 265.13 g/mol | Used for bulk stoichiometric calculations[2]. |
| Monoisotopic Mass ( 79 Br) | 263.94558 Da | The primary target m/z for high-resolution MS[1]. |
| Monoisotopic Mass ( 81 Br) | 265.94353 Da | Creates the diagnostic M+2 peak essential for validation[3]. |
| Topological Polar Surface Area | 62.8 Ų | Dictates reverse-phase LC retention behavior[1]. |
The Causality of Analytical Workflows (LC-HRMS)
When analyzing 1-(benzenesulfonyl)-2-bromoethanol, the analytical system must be designed to prevent in-source degradation while maximizing ionization efficiency.
Chromatographic Causality: We employ a C18 reverse-phase column. Because the molecule possesses a moderate polar surface area (62.8 Ų) and an XLogP3 of ~1.7[1], it retains predictably on hydrophobic C18 stationary phases. A gradient of water and acetonitrile modified with 0.1% formic acid is utilized. The causality here is twofold: formic acid acts as a proton source to drive the formation of [M+H]+ ions in the Electrospray Ionization (ESI) source, while the rapid organic gradient sharpens the chromatographic peak, increasing the localized concentration of the analyte and boosting the signal-to-noise ratio.
Mass Spectrometry Causality: Instruments such as an Orbitrap or Q-TOF are strictly required. The resolving power ( R>70,000 ) is necessary to calculate the mass error (measured vs. theoretical exact mass). A mass error of <5 ppm definitively confirms the elemental composition of the sulfonyl-bromoethanol architecture[3].
Figure 1: Self-validating LC-HRMS workflow for the exact mass analysis of brominated organosulfur compounds.
Exact Mass & Isotopic Signature Analysis
The hallmark of any brominated compound in mass spectrometry is its isotopic signature. Bromine exists naturally as two stable isotopes: 79 Br (50.69%) and 81 Br (49.31%). This nearly 1:1 ratio acts as a self-validating internal control for structural integrity.
When analyzing 1-(benzenesulfonyl)-2-bromoethanol in ESI+ mode:
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The [M+H]+ ion for the 79 Br isotopologue appears at m/z 264.9528 .
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The [M+H]+ ion for the 81 Br isotopologue appears at m/z 266.9508 [3].
If the M+2 peak is absent or deviates significantly from the 1:1 ratio, the analyst can definitively conclude that the bromine atom has been lost (e.g., via in-source fragmentation or chemical degradation prior to injection). Furthermore, MS/MS collision-induced dissociation (CID) provides secondary validation through characteristic neutral losses.
Figure 2: Proposed ESI+ collision-induced dissociation (CID) fragmentation pathways for C8H9BrO3S.
Experimental Protocol: Self-Validating LC-HRMS System
Step 1: Sample Solubilization and Matrix Preparation
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Weigh 1.0 mg of 1-(benzenesulfonyl)-2-bromoethanol.
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Dissolve in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock.
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Causality: Methanol ensures complete solubilization without inducing hydrolysis of the primary bromide, a degradation pathway that frequently occurs in purely aqueous, non-buffered solutions.
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Dilute to a working concentration of 1 µg/mL using 50:50 Water:Acetonitrile (0.1% Formic Acid).
Step 2: Chromatographic Separation (UHPLC)
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Column: C18 (2.1 x 50 mm, 1.7 µm particle size).
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Mobile Phase A: Water + 0.1% Formic Acid.
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Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
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Gradient: Hold at 5% B for 0.5 min, ramp to 95% B over 4.5 min, hold for 1 min. Flow rate: 0.4 mL/min.
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Causality: The acidic modifier ensures the analyte is fully protonated prior to entering the ESI source, preventing signal splitting between [M+H]+ and [M+Na]+ adducts.
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Step 3: High-Resolution Mass Spectrometry (HRMS) Acquisition
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Ionization Mode: ESI Positive.
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Capillary Voltage: 3.5 kV.
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Mass Range: m/z 100 - 800.
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Resolution: 70,000 (at m/z 200).
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Causality: Calibrate the instrument with a known standard (e.g., Pierce LTQ Velos ESI Positive Ion Calibration Solution) prior to the run. The system validates its own accuracy when the measured mass of the 79 Br isotopologue falls within <5 ppm of the theoretical 264.9528 Da.
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Step 4: Data Processing and Self-Validation
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Extract the ion chromatogram (EIC) for m/z 264.9528 ± 5 ppm.
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Verify the presence of the M+2 peak at m/z 266.9508.
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Integrate both peaks and confirm the area ratio is approximately 1:1, validating the intact presence of the bromoethanol moiety.
References
1.[1] Title: 1-(4-Bromophenyl)sulfonylethanol | C8H9BrO3S | CID 66585428 - PubChem Source: nih.gov URL:[Link]
2.[2] Title: Benzenesulfonic acid, 4-(2-bromoethyl)- - Substance Details - SRS | US EPA Source: epa.gov URL:[Link]
3.[3] Title: α,α-Di-Halogenation of Alkyl Sulfones using Reagent- Solvent - Rsc.org Source: rsc.org URL:[Link]
